molecular formula C₃₁H₃₁F₂NO₃ B1144634 4'-O-Benzyloxy Ezetimibe Diol Impurity CAS No. 1374250-06-2

4'-O-Benzyloxy Ezetimibe Diol Impurity

Cat. No.: B1144634
CAS No.: 1374250-06-2
M. Wt: 503.58
InChI Key:
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Chemical Reactions Analysis

4’-O-Benzyloxy Ezetimibe Diol Impurity undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4’-O-Benzyloxy Ezetimibe Diol Impurity has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-O-Benzyloxy Ezetimibe Diol Impurity is not well-documented. as an impurity of Ezetimibe, it may share some similarities in its interaction with molecular targets and pathways. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, leading to a decrease in the amount of cholesterol available to the liver .

Comparison with Similar Compounds

4’-O-Benzyloxy Ezetimibe Diol Impurity can be compared with other similar compounds, such as:

The uniqueness of 4’-O-Benzyloxy Ezetimibe Diol Impurity lies in its specific chemical structure and its role as an impurity in the synthesis and quality control of Ezetimibe .

Properties

CAS No.

1374250-06-2

Molecular Formula

C₃₁H₃₁F₂NO₃

Molecular Weight

503.58

Synonyms

(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino][4-(phenylmethoxy)phenyl]methyl]-1,5-pentanediol

Origin of Product

United States

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